7-(1H-indol-3-yl)heptanoic acid
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Overview
Description
7-(1H-indol-3-yl)heptanoic acid is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties
Mechanism of Action
Target of Action
7-(1H-indol-3-yl)heptanoic acid, also known as IND-7, is an organic compound that belongs to the class of indole derivatives , which suggests that IND-7 may also interact with various biological targets.
Mode of Action
. It’s plausible that IND-7 may exhibit similar interactions and biological activities.
Biochemical Pathways
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that IND-7 might also affect viral replication pathways.
Result of Action
, it’s plausible that IND-7 may have a range of effects at the molecular and cellular levels. For instance, some indole derivatives have demonstrated antiviral properties , suggesting that IND-7 might also exert antiviral effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1H-indol-3-yl)heptanoic acid typically involves the following steps:
Indole Formation: The starting material, indole, can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Heptanoic Acid Derivation: The indole core is then functionalized with a heptanoic acid chain through a series of reactions, including esterification and amidation processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 7-(1H-indol-3-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the indole ring or the heptanoic acid chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted indole or heptanoic acid derivatives.
Scientific Research Applications
7-(1H-indol-3-yl)heptanoic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are used in various chemical reactions and studies.
Biology: Indole derivatives are known for their biological activities, and this compound can be used to study its effects on biological systems.
Medicine: The compound has potential therapeutic applications due to its biological activities, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new drugs and chemical products.
Comparison with Similar Compounds
7-(1H-indol-3-yl)heptanoic acid is unique due to its specific structure and biological activities. Similar compounds include other indole derivatives such as tryptophol and indomethacin. These compounds share the indole core but differ in their functional groups and biological properties. The uniqueness of this compound lies in its heptanoic acid chain, which contributes to its distinct chemical and biological properties.
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Properties
CAS No. |
26020-37-1 |
---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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